(2R)-2-(3-Nitrophenyl)propan-1-ol
Description
(2R)-2-(3-Nitrophenyl)propan-1-ol is a chiral secondary alcohol featuring a nitro-substituted phenyl group at the 3-position of the aromatic ring. The (2R) stereochemistry indicates the spatial arrangement of substituents around the chiral center, which is critical for its reactivity and interactions in enantioselective synthesis or pharmaceutical applications.
Properties
IUPAC Name |
(2R)-2-(3-nitrophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-5,7,11H,6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDUYYSTQIFXSA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Nitrophenyl)propan-1-ol typically involves the reduction of (2R)-2-(3-Nitrophenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the selective reduction of the ketone group to an alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine, followed by further chemical transformations to yield the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (2R)-2-(3-Nitrophenyl)propan-1-one.
Reduction: (2R)-2-(3-Aminophenyl)propan-1-ol.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(3-Nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-2-(3-Nitrophenyl)propan-1-ol involves its interaction with various molecular targets. For instance, the nitro group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The most directly comparable compound in the evidence is (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol (CAS: 2248188-56-7) . Key differences include:
- Substituents on the phenyl ring: Target compound: 3-Nitro group (-NO₂), which is meta-positioned and electron-withdrawing. Analog: 2,6-Dimethoxy groups (-OCH₃), which are ortho-positioned and electron-donating.
- Electronic effects: The nitro group decreases electron density on the aromatic ring, enhancing the acidity of the hydroxyl group (propanol) due to inductive effects.
Physical and Chemical Properties
Reactivity and Functionalization
- Nitro Group : The nitro group in the target compound is a versatile functional group. It can be reduced to an amine (-NH₂) for pharmaceutical intermediates or participate in electrophilic aromatic substitution (e.g., halogenation) under controlled conditions.
- Methoxy Groups : In the analog, the ortho-methoxy substituents may hinder steric access to the aromatic ring, limiting certain reactions like Friedel-Crafts alkylation. However, they enhance stability in oxidative environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
